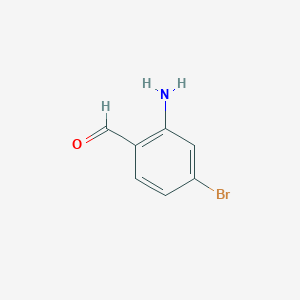

2-Amino-4-bromobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591587 | |

| Record name | 2-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59278-65-8 | |

| Record name | 2-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromobenzaldehyde (CAS No. 59278-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromobenzaldehyde, a key chemical intermediate in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its application in the development of biologically active compounds, including kinase inhibitors.

Core Compound Information

This compound, with the CAS number 59278-65-8 , is a substituted aromatic aldehyde.[1][2][3][4] Its trifunctional nature, featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 59278-65-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 85 °C | |

| Boiling Point | 317.1 ± 32.0 °C (Predicted) | |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | |

| Purity | >95% - 97% | [3] |

| Storage Temperature | Freezer, under -20°C, inert atmosphere, keep in dark place | [4] |

| InChI Key | ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1Br)N)C=O | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. Key spectral data are summarized below.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 9.77 (s, 1H), 7.73-7.72 (d, 1H), 7.42-7.38 (dd, 1H), 7.23 (bs, 2H), 6.75-6.72 (d, 1H) | |

| Mass Spectrometry | ES/MS m/z: 200/202 (MH⁺) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a nitro group precursor, as direct bromination of 2-aminobenzaldehyde is not regioselective.[6] The most common route involves the reduction of 4-bromo-2-nitrobenzaldehyde.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 4-bromo-2-nitrobenzaldehyde.

Caption: A flowchart outlining the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 4-bromo-2-nitrobenzaldehyde to this compound.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Acetic acid

-

Ethanol

-

Iron powder

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon gas

-

Standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography system (e.g., Biotage)

Procedure:

-

Under an argon atmosphere, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a mixed solvent system of acetic acid and ethanol (1:1 v/v).[1][6]

-

Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.[1][6]

-

Monitor the completion of the reaction using Liquid Chromatography-Mass Spectrometry (LCMS).[1][6]

-

Once the reaction is complete, remove the insoluble solids by filtration.[1][6]

-

Concentrate the filtrate under vacuum to remove the solvents.[1][6]

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.[1][6]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.[1][6]

-

Purify the crude product using a chromatography system (e.g., Biotage) with a suitable eluent, such as 15% ethyl acetate in hexane, to afford the target compound, this compound.[1][6]

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of various heterocyclic scaffolds of medicinal importance, particularly quinazolines and their derivatives. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of Quinazoline Derivatives as Kinase Inhibitors

Quinazoline derivatives are a prominent class of compounds that can act as kinase inhibitors. For instance, 4-anilinoquinazolines have shown potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase through an ATP-competitive binding mechanism. The synthesis of such compounds often utilizes intermediates derived from this compound.

Logical Workflow for Quinazoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a quinazoline-based kinase inhibitor starting from this compound.

Caption: A generalized workflow for the synthesis of a quinazoline-based kinase inhibitor.

Involvement in Signaling Pathways

While this compound is not directly involved in signaling pathways, the compounds synthesized from it can be potent modulators of these pathways. For example, EGFR inhibitors developed from quinazoline scaffolds can block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis in cancer.

The diagram below depicts a simplified representation of the EGFR signaling pathway, which can be targeted by inhibitors synthesized using this compound as a starting material.

Caption: A simplified diagram of the EGFR signaling pathway and the point of intervention for inhibitors.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Amino-4-bromobenzaldehyde, an important intermediate in organic and pharmaceutical synthesis. The information is presented to support laboratory research, chemical synthesis, and drug development activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde containing both an amine and a bromine functional group. These features make it a versatile building block in the synthesis of more complex molecules.[1][2] Its key physical and chemical data are summarized below.

| Property | Value | Source |

| CAS Number | 59278-65-8 | [1][3][4] |

| Molecular Formula | C₇H₆BrNO | [1][3][4] |

| Molecular Weight | 200.03 g/mol | [1][4] |

| Melting Point | 85 °C | [1][3] |

| Boiling Point | 317.1 ± 32.0 °C (Predicted) | [1][3] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 145.6 ± 25.1 °C | [3] |

| Refractive Index | 1.675 | [3] |

| Polar Surface Area | 43.09 Ų | [3] |

| LogP | 2.425 | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and general methods for the determination of its key physical properties.

2.1. Synthesis of this compound

A two-step synthesis method for this compound starting from 2-amino-4-bromobenzoic acid has been reported.[1]

Step 1: Synthesis of (2-amino-4-bromophenyl)methanol

-

To a solution of 300 mL of tetrahydrofuran (THF), add 60 g of sodium borohydride (NaBH₄) and stir mechanically.

-

In an ice water bath, add 100 g of 2-amino-4-bromobenzoic acid to the solution.

-

Slowly add 27 mL of boron trifluoride ethyl ether solution dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and react overnight, or until the starting material is consumed.

-

Quench the reaction by the dropwise addition of 300 mL of methanol (MeOH).

-

Add 200 mL of 5N sodium hydroxide (NaOH) and stir for approximately 30 minutes.

-

Remove the organic solvent by rotary evaporation.

-

Cool the remaining aqueous solution to room temperature to allow for the precipitation of the solid product.

-

Filter the precipitate to obtain approximately 60 g of crude (2-amino-4-bromophenyl)methanol.[1]

Step 2: Synthesis of this compound

-

To 1 L of dichloromethane, add the 60 g of (2-amino-4-bromophenyl)methanol obtained in the previous step and 300 g of manganese dioxide.

-

Stir the mixture mechanically and allow it to react overnight.

-

Filter the reaction mixture through diatomite.

-

Purify the filtrate by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

-

This process yields approximately 40 g of this compound.[1]

2.2. General Protocol for Melting Point Determination

The melting point of a solid compound like this compound can be determined using a standard melting point apparatus.

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2.3. General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation.

-

¹H NMR Spectroscopy : A reported ¹H NMR spectrum for this compound in CDCl₃ shows the following chemical shifts (δ) in ppm: 6.72-6.75 (d, 1H), 7.23 (bs, 2H), 7.38-7.42 (dd, 1H), 7.72-7.73 (d, 1H), 9.77 (s, 1H).[1]

Applications and Synthetic Utility

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science fields.[1][2] Its bifunctional nature, with both an aldehyde and an amino group, allows for a range of chemical transformations.[2]

References

An In-depth Technical Guide to 2-Amino-4-bromobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-bromobenzaldehyde, a key building block in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthetic routes with experimental protocols, and its significant role as a precursor in the development of therapeutic agents.

Chemical Structure and Properties

This compound is an aromatic compound featuring an aldehyde, an amine, and a bromine substituent on the benzene ring. This trifunctional nature makes it a versatile reagent in organic synthesis.[1]

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 59278-65-8 | [2] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)C=O | [2] |

| InChI Key | ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | [2] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 85 °C | [3] |

| Boiling Point | 317.1 ± 32.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF. |

Spectroscopic Data

While a comprehensive public dataset is unavailable, the following data has been reported:

| Spectrum | Data | Reference |

| ¹H NMR | (400MHz, CDCl₃): δ 9.77 (s, 1H), 7.73-7.72 (d, 1H), 7.42-7.38 (dd, 1H), 7.23 (bs, 2H), 6.75-6.72 (d, 1H) | [3] |

| Mass Spectrometry | ES/MS m/z 200/202 (MH⁺) |

Synthesis of this compound

Direct bromination of 2-aminobenzaldehyde is not a viable route for the synthesis of this compound due to the directing effects of the amino group. Therefore, common synthetic strategies involve the use of precursors where the bromine atom is already positioned correctly.

Synthesis from 2-Amino-4-bromobenzoic Acid

A two-step synthesis starting from 2-amino-4-bromobenzoic acid. The first step involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-bromobenzyl alcohol [3]

-

To a stirred suspension of 60g of NaBH₄ in 300mL of tetrahydrofuran (THF) under an ice water bath, 100g of 2-amino-4-bromobenzoic acid is added.

-

27mL of boron trifluoride ethyl ether solution is then added dropwise, maintaining the temperature below 20°C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight until the starting material is consumed.

-

300mL of MeOH is added dropwise, followed by the addition of 200mL of 5N NaOH, and the mixture is stirred for approximately 30 minutes.

-

The organic solvent is removed under reduced pressure. Upon cooling to room temperature, a solid precipitates, which is collected by filtration to yield crude 2-amino-4-bromobenzyl alcohol.

Step 2: Synthesis of this compound [3]

-

To a solution of 60g of 2-amino-4-bromobenzyl alcohol in 1L of dichloromethane, 300g of manganese dioxide is added.

-

The mixture is mechanically stirred overnight.

-

The reaction mixture is then filtered through diatomaceous earth.

-

The filtrate is purified by column chromatography (petroleum ether: ethyl acetate = 5: 1) to afford approximately 40g of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1] Its aldehyde and amino groups are reactive sites for cyclization reactions, while the bromine atom allows for cross-coupling reactions to introduce further molecular diversity.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[4][5]

Experimental Protocol (General): [6][7]

-

In a reaction vessel, this compound and an equimolar amount of an active methylene compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent (e.g., ethanol or water).

-

A catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid) or base is added.

-

The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Synthesis of Quinazoline Derivatives

This compound is a precursor for quinazoline-based compounds, which have been investigated as potential inhibitors for targets like PDK1 in cancer therapy.

Experimental Protocol (Representative for Quinazoline Synthesis): [8] This protocol is adapted from the synthesis of 2-aryl-6-bromo-4-phenylquinazolines and illustrates the general approach.

-

To a solution of a 2-amino-bromobenzophenone (as a surrogate for the aldehyde in this example) (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), a catalytic amount of iodine (10 mol%) is added.

-

The reaction mixture is stirred and heated at 120 °C for 8-12 hours in an open-air atmosphere.

-

Reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a saturated solution of sodium thiosulfate to remove excess iodine.

-

The crude product is dried and purified by recrystallization or column chromatography.

Relevance to Signaling Pathways in Drug Development

Derivatives of this compound have been explored as inhibitors of key signaling pathways implicated in diseases such as cancer.

PDK1 Signaling Pathway

Phosphoinositide-dependent kinase-1 (PDK1) is a master kinase that activates several downstream proteins, including AKT, which is crucial for cell survival and proliferation. Inhibiting PDK1 is a therapeutic strategy in cancer. Quinazoline derivatives synthesized from this compound can be designed to target the ATP-binding pocket of PDK1.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of this compound for its application in research and development. The versatility of this compound ensures its continued importance in the synthesis of novel molecules with potential therapeutic value.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

2-Amino-4-bromobenzaldehyde molecular weight

An In-depth Technical Guide to 2-Amino-4-bromobenzaldehyde

Introduction

This compound is a valuable chemical intermediate used in a variety of research and development applications.[] Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic aldehyde group, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [][2][3] |

| Molecular Weight | 200.03 g/mol | [][2][3] |

| CAS Number | 59278-65-8 | [][2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 85 °C | [4] |

| Boiling Point | 317.1 ± 32.0 °C (Predicted) | [4] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [4] |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)C=O | [][3] |

| InChI Key | ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is often achieved through the reduction of a nitro group precursor, as direct bromination of 2-aminobenzaldehyde is not regioselective.[5] Below are detailed experimental protocols for its preparation.

Method 1: Reduction of 4-bromo-2-nitrobenzaldehyde

This common method involves the reduction of commercially available 4-bromo-2-nitrobenzaldehyde using iron powder in an acidic medium.

Experimental Protocol:

-

Under an argon atmosphere, add iron powder to a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixed solvent system of acetic acid and ethanol.[6]

-

Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.[6]

-

Monitor the completion of the reaction using Liquid Chromatography-Mass Spectrometry (LCMS).[6]

-

Once the reaction is complete, remove the insoluble iron solids by filtration.[6]

-

Concentrate the resulting filtrate under reduced pressure to remove the solvents.[6]

-

Dilute the residue with ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under vacuum.[6]

-

Purify the crude product using a Biotage flash chromatography system with a hexane solution containing 15% ethyl acetate as the eluent to yield the final product.[6]

Caption: Workflow for the synthesis of this compound.

Method 2: Oxidation of 2-amino-4-bromobenzyl alcohol

An alternative route involves the oxidation of the corresponding benzyl alcohol.

Experimental Protocol:

-

Synthesize the starting material, 2-amino-4-bromobenzyl alcohol, by reducing 2-amino-4-bromobenzoic acid with a reducing agent like sodium borohydride in the presence of boron trifluoride etherate.[4]

-

Add the synthesized 2-amino-4-bromobenzyl alcohol (e.g., 60g) and manganese dioxide (e.g., 300g) to a suitable solvent such as dichloromethane (1L).[4]

-

Mechanically stir the mixture at room temperature overnight.[4]

-

After the reaction, filter the mixture through celite to remove the manganese dioxide.[4]

-

Purify the filtrate by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 5:1) as the eluent to obtain the pure product.[4]

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.77 (s, 1H), 7.72-7.73 (d, 1H), 7.38-7.42 (dd, 1H), 7.23 (bs, 2H), 6.72-6.75 (d, 1H) | [4] |

| Mass Spec. (ES/MS) | m/z 200/202 (MH⁺) | [6] |

Applications in Research and Drug Development

This compound is a key starting material in the synthesis of various organic compounds, particularly in the pharmaceutical and materials science sectors.[7]

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals, especially for active ingredients that require a brominated aromatic scaffold.[4][7] It is utilized in the preparation of certain kinase inhibitors and antimicrobial agents.[7]

-

Heterocyclic Synthesis: The presence of both an amine and an aldehyde group allows for its use in condensation reactions to form a variety of heterocyclic structures, such as quinolines. For instance, it can be used to prepare 3-amino-7-bromoquinoline-2-ethyl formate.[4]

-

Materials Science: In materials science, it is employed in the development of dyes, fluorescent probes, and organic semiconductors due to its reactive functional groups that facilitate condensation and coupling reactions.[7]

Caption: Applications of this compound as a synthetic intermediate.

References

2-Amino-4-bromobenzaldehyde safety and handling

An In-depth Technical Guide: Safety and Handling of 2-Amino-4-bromobenzaldehyde

Introduction

This compound (CAS No: 59278-65-8) is a trifunctional chemical compound utilized as a key intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring an aldehyde, an amino group, and a bromine atom, allows for diverse chemical reactions, making it a valuable building block in the development of pharmaceuticals, agrochemicals, dyes, and fluorescent probes.[1][2] Given its reactivity and hazardous properties, a thorough understanding of its safety and handling protocols is critical for researchers, scientists, and drug development professionals. This guide provides comprehensive data on its hazards, detailed handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. It is known to cause skin, eye, and respiratory irritation.[3] The Globally Harmonized System (GHS) classification for this compound is summarized below.

| GHS Hazard Classification for this compound | |

| Pictogram |

|

| Signal Word | Warning [3][4] |

| Hazard Class | Skin Corrosion/Irritation (Category 2)[4] |

| Serious Eye Damage/Eye Irritation (Category 2/2A)[4] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[4] | |

| Acute Toxicity, Oral (Category 4) | |

| Hazard Statements | H315: Causes skin irritation.[3][4] |

| H319: Causes serious eye irritation.[3][4] | |

| H335: May cause respiratory irritation.[3][4] | |

| H302: Harmful if swallowed. | |

| Precautionary Statements | Prevention: P261, P264, P271, P280[4] |

| Response: P302+P352, P304+P340, P305+P351+P338, P312 | |

| Storage: P403+P233, P405[4] | |

| Disposal: P501 |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₇H₆BrNO[4][5][6] |

| Molecular Weight | 200.03 g/mol [4][5][6] |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | 85 °C[7] |

| Boiling Point | 317.1 °C (Predicted)[7] |

| Density | 1.672 g/cm³ (Predicted)[7] |

| CAS Number | 59278-65-8[3][4] |

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Eyewash stations and emergency safety showers must be readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure.

| Protection Type | Specification & Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[11] |

| Skin Protection | Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[11] |

| Respiratory Protection | If dust or aerosols are generated or if exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter (NIOSH/MSHA or EN 149 approved).[8][9] |

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Remove contaminated clothing immediately and wash it before reuse.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

-

For long-term stability, storage in a freezer is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Emergency and Experimental Protocols

Protocol 4.1: First Aid Measures

In case of exposure, immediate action is required.

-

General Advice: Move the victim from the danger area. Show the Safety Data Sheet (SDS) to the attending medical professional.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Consult a doctor.[3][9]

-

In Case of Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Protocol 4.2: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen bromide.[9][10]

-

Protective Actions for Fire-Fighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][9]

Protocol 4.3: Accidental Release Measures (Spill Cleanup)

-

Personal Precautions: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing the prescribed PPE (see Section 3).[3][12]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[12]

-

Containment and Cleaning Up:

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Use non-sparking tools.[11]

-

Collect the material in a suitable, labeled, and closed container for disposal.[11][12]

-

Clean the spill area thoroughly with a suitable decontaminating agent and dispose of the cleaning materials as hazardous waste.

-

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[9] The substance is also noted to be sensitive to air, light, and moisture in some safety data sheets.[10][13]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[9][10]

Visualized Safety Workflows

The following diagrams illustrate key logical and procedural workflows for the safe management of this compound.

Caption: Logical workflow for chemical hazard management.

Caption: Step-by-step workflow for safe laboratory handling.

References

- 1. This compound | 59278-65-8 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-5-bromobenzaldehyde AldrichCPR 29124-57-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Material Safety of 2-Amino-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-Amino-4-bromobenzaldehyde (CAS No: 59278-65-8), a key intermediate in various organic and pharmaceutical syntheses.[1] The following sections detail its physical and chemical properties, associated hazards, handling procedures, and emergency measures, compiled from publicly available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference. These properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1][2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 85 °C | [1] |

| Boiling Point (Predicted) | 317.1 ± 32.0 °C | [1] |

| Density (Predicted) | 1.672 ± 0.06 g/cm³ | [1] |

| Purity | 97% | |

| InChI Key | ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | [2] |

| CAS Number | 59278-65-8 | [1][2][3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates several health risks.

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

Pictograms:

-

GHS07: Exclamation Mark

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not available in standard MSDS/SDS documents. Such protocols are typically found in peer-reviewed scientific literature or specialized toxicology reports. The data presented in this guide are based on information provided by chemical suppliers.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Handling:

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Storage:

-

Store in a freezer in a dry, sealed place.[3]

-

Keep in a dark place under an inert atmosphere.

First-Aid Measures

In case of exposure, immediate first aid is crucial.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

-

Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways affected by this compound or detailed experimental workflows for its toxicological assessment is not available in the reviewed safety data sheets. This level of detail is typically found in specialized toxicological studies.

As a general guide for handling hazardous chemicals in a research setting, the following logical workflow can be adopted.

Caption: General workflow for handling hazardous chemicals.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.

This technical guide is intended to provide essential safety information for this compound. It is imperative that all laboratory personnel read and understand the full Material Safety Data Sheet before handling this chemical.

References

A Technical Guide to Sourcing and Application of 2-Amino-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-4-bromobenzaldehyde (CAS No. 59278-65-8), a key building block in synthetic organic chemistry. It details commercial sourcing, presents a standard experimental protocol for its use in heterocycle synthesis, and outlines a best-practice workflow for chemical procurement and quality control.

Commercial Sourcing and Availability

This compound is a commercially available reagent used in the synthesis of various molecular scaffolds, particularly in the development of pharmaceutical compounds.[1] Numerous chemical suppliers offer this compound in various purities and quantities. The table below summarizes offerings from several vendors. Note that pricing and availability are subject to change and may require an institutional account to view.

| Supplier | Product/Catalog No. | Purity | Available Quantities |

| BLD Pharm | 59278-65-8 | >95% | Inquire for details[2] |

| Synblock | MFCD08458822 | >98% | Inquire for details[3] |

| Alchem Pharmtech | 59278-65-8 | Inquire | Inquire for details[4] |

| NanoAxis LLC | 59278-65-8 | 95% | 1g[5] |

| Fluorochem | MFCD08458822 | Inquire | 1mg, 10g, 25g[6] |

Experimental Protocol: Synthesis of Quinazoline Derivatives

A primary application of this compound is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities. The following is a representative protocol for a metal-catalyzed, one-pot tandem reaction to produce functionalized quinazolines.

Reaction Scheme: this compound reacts with an amidine in the presence of a copper catalyst to yield a 7-bromo-quinazoline derivative.

Materials and Equipment:

-

This compound

-

Substituted amidine hydrochloride

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired amidine hydrochloride (1.2 mmol), Copper(I) iodide (10 mol%), and potassium carbonate (2.5 mmol).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF, 5 mL) to the flask.

-

Reaction Conditions: Stir the mixture at 120 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure quinazoline product.[7]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Key Workflows

Effective research relies on robust and repeatable logistical and experimental processes. The following diagrams visualize critical workflows relevant to utilizing chemical reagents like this compound.

Workflow for Reagent Procurement and Quality Control

This workflow outlines the systematic process from identifying the need for a chemical to its final approval for use in experiments, ensuring reliability and safety.[8][9]

Caption: Procurement and Quality Control workflow for chemical reagents.

Synthetic Pathway for Quinazoline Formation

This diagram illustrates the logical steps in the synthesis of a quinazoline derivative from this compound, as described in the protocol above.

Caption: Logical workflow for the synthesis of a quinazoline derivative.

References

- 1. This compound | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59278-65-8|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 59278-65-8 | this compound - Synblock [synblock.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound | NanoAxis LLC [nanoaxisllc.com]

- 6. keyorganics.net [keyorganics.net]

- 7. benchchem.com [benchchem.com]

- 8. rrml.ro [rrml.ro]

- 9. 360medical.ca [360medical.ca]

A Technical Guide to 2-Amino-4-bromobenzaldehyde: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromobenzaldehyde, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document details commercially available suppliers, cost analysis, a robust experimental protocol for its synthesis, and explores its application as a precursor to potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), critical targets in oncology.

Sourcing and Cost of this compound

This compound (CAS No. 59278-65-8) is a commercially available reagent. A summary of representative suppliers and their pricing is provided below. Please note that prices are subject to change and may vary based on purity, quantity, and supplier.

| Supplier | Quantity | Purity | Estimated Cost (USD) |

| Sigma-Aldrich | 1 g | 97% | Contact for pricing |

| 5 g | 97% | Contact for pricing | |

| Key Organics | 1 mg | >95% | £37.00 |

| 10 g | >95% | £347.00 | |

| 25 g | >95% | £694.00 | |

| Synblock | --- | NLT 98% | Contact for pricing |

| BLD Pharm | --- | --- | Contact for pricing |

| NanoAxis LLC | 1 g | 95% | €26.00 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4-bromo-2-nitrobenzaldehyde. The following protocol is adapted from established literature procedures.[1][2]

Experimental Protocol:

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Iron powder

-

Acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Argon gas

Procedure:

-

Under an argon atmosphere, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of acetic acid and ethanol.

-

To this solution, add iron powder.

-

Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, remove the insoluble iron solids by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dilute the resulting residue with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under vacuum to yield the crude product.

-

Purify the crude this compound using a Biotage automated flash chromatography system with a gradient of 15% ethyl acetate in hexane as the eluent.

Expected Yield: Approximately 38%.

Synthesis and Purification Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-bromobenzaldehyde

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-bromobenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis. The primary method described is the selective reduction of the nitro group of 4-bromo-2-nitrobenzaldehyde using iron powder in an acidic medium. An alternative method employing tin(II) chloride is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the preparation of this key building block.

Introduction

This compound is a crucial precursor in the synthesis of a variety of heterocyclic compounds, including quinolines and other pharmacologically active molecules. The selective reduction of the nitro group in 4-bromo-2-nitrobenzaldehyde is a key transformation that requires careful control to avoid the reduction of the aldehyde functionality. This document outlines a reliable and scalable method for this synthesis, providing detailed protocols, characterization data, and a comparative overview of different synthetic strategies.

Reaction Pathway

The primary synthetic route involves the chemoselective reduction of the nitro group in 4-bromo-2-nitrobenzaldehyde to an amine.

Caption: Chemical transformation from 4-bromo-2-nitrobenzaldehyde.

Experimental Protocols

Method 1: Reduction with Iron and Acetic Acid

This is a classic and effective method for the selective reduction of aromatic nitro groups.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., argon), prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of glacial acetic acid and ethanol.[1][2]

-

To this solution, add iron powder (approximately 3-5 molar equivalents relative to the starting material).

-

Stir the reaction mixture vigorously at room temperature for 1.5 hours.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts and other insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to neutralize the acetic acid and remove any remaining salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. A reported eluent is 15% ethyl acetate in hexane.[2]

Method 2: Reduction with Tin(II) Chloride

An alternative method that is also known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 4-bromo-2-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (approximately 3-4 molar equivalents) in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of the nitrobenzaldehyde with stirring.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography as described in Method 1.

Data Presentation

Table 1: Summary of Synthesis and Characterization Data

| Parameter | Method 1: Iron/Acetic Acid | Method 2: Tin(II) Chloride |

| Starting Material | 4-Bromo-2-nitrobenzaldehyde | 4-Bromo-2-nitrobenzaldehyde |

| Reagents | Fe, CH₃COOH, C₂H₅OH | SnCl₂·2H₂O, HCl, C₂H₅OH |

| Reaction Time | 1.5 hours[1][2] | Typically 2-4 hours |

| Temperature | Room Temperature[1][2] | Reflux |

| Yield | 38%[2] | Not specifically reported for this substrate |

| Molecular Formula | C₇H₆BrNO | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol | 200.03 g/mol |

| Melting Point | 85 °C | 85 °C |

| ¹H NMR (CDCl₃, 400MHz) | δ 9.77 (s, 1H), 7.73-7.72 (d, 1H), 7.42-7.38 (dd, 1H), 7.23 (bs, 2H), 6.75-6.72 (d, 1H) | Not Available |

| ¹³C NMR (CDCl₃) | Not Available | Not Available |

| IR (cm⁻¹) | Not Available | Not Available |

| Mass Spec (ES/MS) | m/z 200/202 (MH+)[2] | Not Available |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The reduction of 4-bromo-2-nitrobenzaldehyde to this compound using iron powder in an acetic acid/ethanol mixture is a straightforward and effective method for laboratory-scale synthesis. While the reported yield is moderate, the procedure is simple and utilizes readily available and inexpensive reagents. The alternative method using tin(II) chloride provides another viable route. The protocols and data presented in this application note serve as a valuable resource for chemists in the pharmaceutical and chemical industries. Further optimization of reaction conditions could potentially lead to improved yields.

References

Application Notes and Protocols: Reduction of 4-Bromo-2-Nitrobenzaldehyde to 2-Amino-4-bromobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective reduction of the nitro group in 4-bromo-2-nitrobenzaldehyde to an amino group, yielding 2-amino-4-bromobenzaldehyde, is a critical transformation in the synthesis of various pharmaceutical intermediates and heterocyclic compounds.[1][2] The presence of both a reducible nitro group and a sensitive aldehyde functionality necessitates the use of chemoselective reducing agents to avoid over-reduction of the aldehyde. This document provides detailed protocols for this reduction using various reagents and summarizes the quantitative data for easy comparison.

Physicochemical Properties of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the desired product is presented in Table 1.

| Property | 4-Bromo-2-nitrobenzaldehyde | This compound |

| CAS Number | 5551-12-2[3] | 59278-65-8[2] |

| Molecular Formula | C₇H₄BrNO₃[4] | C₇H₆BrNO[2] |

| Molecular Weight | 230.02 g/mol [3] | 200.03 g/mol [2] |

| Appearance | Solid[3] | Pale-yellow to Yellow-brown Solid |

| Melting Point | 95-100 °C[3] | 85 °C[1] |

| Boiling Point | Not available | 317.1±32.0 °C (Predicted)[1] |

| Solubility | Soluble in organic solvents like acetic anhydride, ethanol. | Soluble in organic solvents like dichloromethane, methanol.[1] |

Comparative Analysis of Reduction Methods

The selective reduction of 4-bromo-2-nitrobenzaldehyde can be achieved through several methods. A comparison of the most common approaches, including reagents, conditions, and reported yields, is summarized in Table 2.

| Reducing Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

| Iron (Fe) Powder / Acetic Acid (CH₃COOH) | Ethanol / Acetic Acid (1:1 v/v) | Room Temperature | 1.5 hours | 38 | Purification via Biotage system.[3] |

| Iron (Fe) Powder / Hydrochloric Acid (HCl) | Acetic Acid / Ethanol | Reflux | 20 minutes | ~64 (general) | General method for nitroarene reduction.[5] |

| Manganese Dioxide (MnO₂) / Dichloromethane (CH₂Cl₂) | Dichloromethane | Overnight | Not specified | 85.2 | Starting from 2-amino-4-bromobenzyl alcohol.[1] |

| Stannous Chloride (SnCl₂·2H₂O) | Ethanol | 50 °C | Overnight | Not specified for this substrate | A mild method for nitro group reduction. |

| Iron (Fe) Powder / Ammonium Chloride (NH₄Cl) | Ethanol / Water (4:1) | Not specified | Not specified | High (general) | A convenient and inexpensive method. |

| Sodium Borohydride (NaBH₄) / Ferrous Chloride (FeCl₂) | Tetrahydrofuran (THF) | 25-28 °C | 12 hours | Up to 96 (for other nitroarenes) | High chemoselectivity for the nitro group.[6][7][8][9] |

Experimental Protocols

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is a widely cited method for the selective reduction of the nitro group in the presence of an aldehyde.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of acetic acid and ethanol.

-

To this solution, add iron powder (typically 3-5 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the insoluble iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a Biotage system with a hexane/ethyl acetate gradient) to afford pure this compound.[3]

Protocol 2: General Procedure for Reduction using Stannous Chloride

Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro compounds.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate solution (10%)

-

Celite

Procedure:

-

Dissolve 4-bromo-2-nitrobenzaldehyde in ethanol or ethyl acetate.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

-

Stir the reaction mixture at 50 °C overnight, or until the reaction is complete as monitored by TLC.

-

Cool the mixture and filter through a pad of celite.

-

Wash the filtrate with a 10% sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: General Procedure for Reduction using Iron and Ammonium Chloride

This method offers a cost-effective and convenient alternative for the reduction of nitroarenes.

Materials:

-

4-bromo-2-nitrobenzaldehyde

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

To a solution of 4-bromo-2-nitrobenzaldehyde in a 4:1 mixture of ethanol and water, add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron residue.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify as needed by column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the reduction of 4-bromo-2-nitrobenzaldehyde.

Caption: General workflow for the synthesis of this compound.

Chemical Transformation

The following diagram illustrates the chemical transformation from the reactant to the product.

Caption: Reduction of 4-bromo-2-nitrobenzaldehyde.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Bromo-2-nitrobenzaldehyde 96 5551-12-2 [sigmaaldrich.com]

- 4. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 [chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Friedländer Synthesis of 7-Bromoquinoline Derivatives using 2-Amino-4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of 7-bromoquinoline derivatives utilizing 2-Amino-4-bromobenzaldehyde via the Friedländer synthesis. This method offers an efficient and direct route to construct the quinoline scaffold, a privileged structure in medicinal chemistry. The resulting 7-bromoquinoline products are versatile intermediates, readily amenable to further functionalization through cross-coupling reactions, making them valuable building blocks in drug discovery programs.

Introduction

The quinoline ring system is a core structural motif in a vast number of pharmaceuticals and bioactive natural products, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classical and highly efficient method for constructing substituted quinolines.[3][4]

The use of this compound as the starting material provides a direct route to 7-bromo-substituted quinolines. The bromine atom at the 7-position serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the exploration of structure-activity relationships (SAR) essential for the development of novel therapeutic agents.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways depending on the catalytic conditions (acidic or basic).[1][3]

-

Base-Catalyzed Pathway : This route typically begins with an Aldol condensation between the 2-aminoaryl aldehyde and the α-methylene compound to form an aldol adduct. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product.[1]

-

Acid-Catalyzed Pathway : Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde and the enol of the active methylene compound. The intermediate then undergoes an intramolecular electrophilic substitution followed by dehydration to afford the aromatic quinoline ring.[1][3][6]

Caption: General mechanisms for the Friedländer synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 7-bromoquinoline derivatives.

Protocol 1: HCl-Catalyzed Synthesis of Ethyl 7-bromo-2-methylquinoline-3-carboxylate

This protocol describes the synthesis of a 2,3,7-trisubstituted quinoline derivative using an acid catalyst in an aqueous medium, which is an eco-friendly approach.[7]

Materials:

-

This compound (1 mmol, 214.0 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

-

Hydrochloric acid (HCl), concentrated (2-3 drops)

-

Water (H₂O, 10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1 mmol) and water (10 mL).

-

Add ethyl acetoacetate (1.2 mmol) to the suspension.

-

Carefully add 2-3 drops of concentrated HCl to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol outlines a green chemistry approach, avoiding the use of any acid or base catalyst.[8]

Materials:

-

This compound (1 mmol, 214.0 mg)

-

Active methylene compound (e.g., dimedone, 1.1 mmol, 154.2 mg)

-

Water (H₂O, 5 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Combine this compound (1 mmol) and the active methylene compound (1.1 mmol) in a 25 mL round-bottom flask.

-

Add water (5 mL) to the flask.

-

Heat the mixture at 70 °C with vigorous stirring for 3-5 hours.

-

Monitor the reaction by TLC. A solid product may precipitate out of the solution upon reaction completion.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure quinoline derivative.

Data Presentation

Quantitative data for representative reactions are summarized below.

Table 1: Reaction Conditions and Yields for Friedländer Synthesis

| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | HCl | H₂O | 5 | 92 | [7] |

| 2 | Acetylacetone | None | H₂O | 3 | 95 | [8] |

| 3 | Cyclohexanone | None | H₂O | 4 | 88 | [8] |

| 4 | Dimedone | None | H₂O | 3 | 94 |[8] |

Table 2: Representative Spectroscopic Data for Ethyl 7-bromo-2-methylquinoline-3-carboxylate

| Spectroscopy | Parameter | Value | Reference |

|---|---|---|---|

| ¹H-NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 8.15 (d, 1H), 7.98 (s, 1H), 7.65 (dd, 1H), 4.40 (q, 2H), 2.75 (s, 3H), 1.42 (t, 3H) | [9][10] |

| ¹³C-NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 166.5 (C=O), 158.0, 147.5, 136.0, 131.0, 129.5, 128.0, 125.0, 122.0, 61.5 (CH₂), 24.0 (CH₃), 14.5 (CH₃) | [9] |

| IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1725 (C=O stretch, ester), ~1600, ~1550 (C=C, C=N stretch, aromatic), ~830 (C-Br stretch) | [9][10] |

| Mass Spec. (EI) m/z | M⁺ | 293/295 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes) |[10] |

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 7-bromoquinoline derivatives is outlined below.

Caption: General experimental workflow diagram.

Synthetic Utility of 7-Bromoquinoline Derivatives

The synthesized 7-bromoquinolines are not merely final products but key intermediates for creating diverse molecular libraries. The carbon-bromine bond is ideal for participating in various palladium-catalyzed cross-coupling reactions.

Caption: Synthetic utility of 7-bromoquinolines.

Conclusion

The Friedländer synthesis using this compound is a robust and efficient strategy for the preparation of 7-bromoquinoline derivatives. The reaction can be performed under both acidic and catalyst-free conditions, with green chemistry adaptations using water as a solvent offering high yields.[7][8] The resulting products are of significant interest to drug development professionals as they serve as versatile scaffolds for the synthesis of complex molecules through subsequent functionalization, enabling the rapid generation of compound libraries for biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 9. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Synthesis of 7-Bromoquinazolines from 2-Amino-4-bromobenzaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 7-bromoquinazoline derivatives, utilizing 2-amino-4-bromobenzaldehyde as a key starting material. These protocols are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies outlined herein offer robust and efficient pathways to novel quinazoline scaffolds, which are of significant interest for their diverse pharmacological activities.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a bromine atom at the 7-position of the quinazoline ring, derived from this compound, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery. Bromo-substituted quinazolines have been investigated for a range of biological activities, including their potential as anticancer agents.[1][2][3] This document details a primary protocol for the synthesis of 7-bromoquinazolines via an iodine-catalyzed reaction, along with an alternative copper-catalyzed approach.

Data Presentation

The following tables summarize the expected yields and reaction conditions for the synthesis of 7-bromoquinazolines based on established methodologies for analogous compounds.

Table 1: Iodine-Catalyzed Synthesis of 2-Aryl-7-bromoquinazolines

| Entry | Amine Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | I₂ (10 mol%) | Solvent-free | 130 | 3-15 | 85-95 (estimated) |

| 2 | Substituted Benzylamines | I₂ (10 mol%) | Solvent-free | 130 | 3-15 | 49-92[4] |

Table 2: Alternative Copper-Catalyzed Synthesis of 7-Bromoquinazolines

| Entry | Amidine Reactant | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzamidine | CuI | DMEDA | K₂CO₃ | DMF | 80 | 3-12 | 81-96 (estimated) |

| 2 | Various Amidines | CuI | DMEDA | K₂CO₃ | DMF | 80 | 3-12 | Good to Excellent[5] |

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Aryl-7-bromoquinazolines

This protocol is adapted from the method described by Deshmukh and Bhanage for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes and benzylamines.[4]

Materials:

-

This compound

-

Substituted benzylamine

-

Molecular Iodine (I₂)

-

Reaction vessel (e.g., round-bottom flask)

-

Heating and stirring apparatus

-

Oxygen supply (balloon or direct line)

Procedure:

-

In a clean, dry reaction vessel, combine this compound (1.0 mmol), the desired substituted benzylamine (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).

-

The reaction is conducted under solvent-free conditions.

-

Stir the reaction mixture at 130 °C under an oxygen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The typical reaction time is between 3 and 15 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-7-bromoquinazoline.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Copper-Catalyzed Synthesis of 4-Amino-7-bromoquinazolines (Alternative Method)

This protocol is based on the copper-catalyzed synthesis of 4-aminoquinazolines from 2-bromobenzonitriles and amidines, and can be adapted for this compound.[5]

Materials:

-

This compound

-

Amidine hydrochloride

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Heating and stirring apparatus

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the appropriate amidine hydrochloride (1.5 mmol), CuI (0.1 mmol, 10 mol%), DMEDA (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by TLC. Reaction times typically range from 3 to 12 hours.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-bromo-4-aminoquinazoline derivative.

-

Confirm the structure of the synthesized compound by spectroscopic analysis.

Visualizations